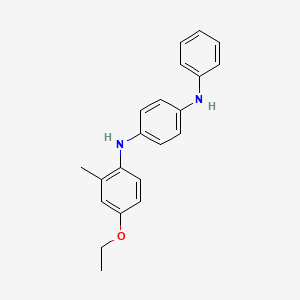
N~1~-(4-Ethoxy-2-methylphenyl)-N~4~-phenylbenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4-Ethoxy-2-methylphenyl)-N~4~-phenylbenzene-1,4-diamine is an organic compound with a complex structure that includes ethoxy, methyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Ethoxy-2-methylphenyl)-N~4~-phenylbenzene-1,4-diamine typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxy-2-methylaniline with benzene-1,4-diamine under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-Ethoxy-2-methylphenyl)-N~4~-phenylbenzene-1,4-diamine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
N~1~-(4-Ethoxy-2-methylphenyl)-N~4~-phenylbenzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism by which N1-(4-Ethoxy-2-methylphenyl)-N~4~-phenylbenzene-1,4-diamine exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(4-Ethoxy-2-methylphenyl)-2-methylpropan-2-ylacetamide
- N-(4-Ethoxy-2-methylphenyl)-N3-methyl-β-alaninamide
Uniqueness
N~1~-(4-Ethoxy-2-methylphenyl)-N~4~-phenylbenzene-1,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
114068-53-0 |
|---|---|
Molecular Formula |
C21H22N2O |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-N-(4-ethoxy-2-methylphenyl)-1-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C21H22N2O/c1-3-24-20-13-14-21(16(2)15-20)23-19-11-9-18(10-12-19)22-17-7-5-4-6-8-17/h4-15,22-23H,3H2,1-2H3 |
InChI Key |
OTPYNBVXESMDOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC2=CC=C(C=C2)NC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


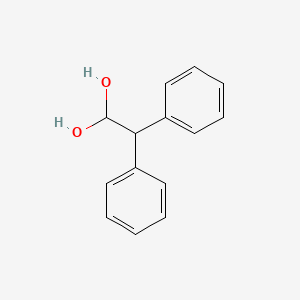
![N-[(Furan-2-yl)methylidene]nitramide](/img/structure/B14303081.png)
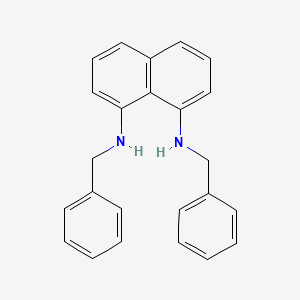
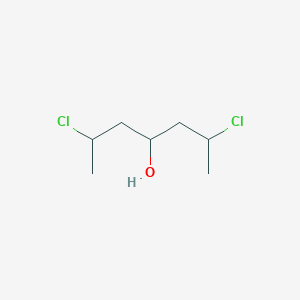
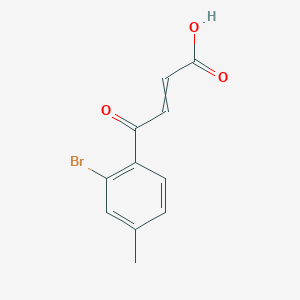
![3,4-Dihydrobenzo[g]isoquinoline](/img/structure/B14303113.png)
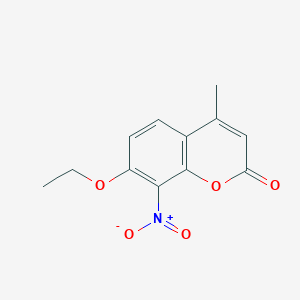

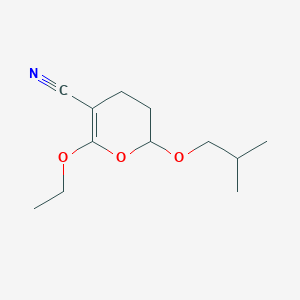
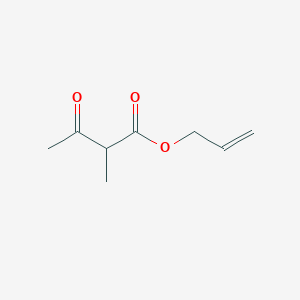
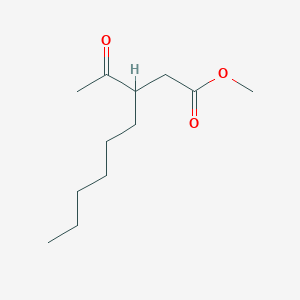
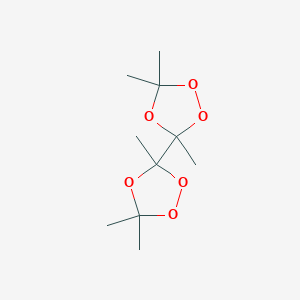
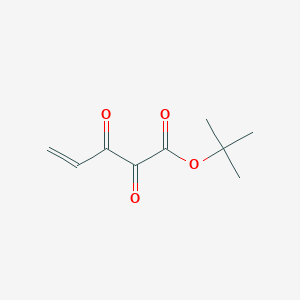
![3-[2-Hydroxy-3-(octadecyloxy)propoxy]propane-1,2-diol](/img/structure/B14303170.png)
